(3R,5S)-3-methyl-5-phenylmorpholine is a chiral morpholine derivative characterized by a methyl group at the third position and a phenyl group at the fifth position of the morpholine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique stereochemistry and structural properties. Morpholines are six-membered nitrogen-containing heterocycles, widely utilized in various chemical and pharmaceutical contexts.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and Enamine, where it is available in various forms, including hydrochloride salts. The specific compound is often used as an intermediate in the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis .
(3R,5S)-3-methyl-5-phenylmorpholine is classified under the category of heterocyclic compounds, specifically within the morpholine class. Morpholines are recognized for their versatility in chemical reactions and their role in biological systems.
The synthesis of (3R,5S)-3-methyl-5-phenylmorpholine can be achieved through several methods, including:
The specific reaction conditions (temperature, pressure, and time) can vary significantly depending on the chosen method. For example, reactions may require heating under reflux or applying vacuum distillation to isolate the desired product.
The molecular formula for (3R,5S)-3-methyl-5-phenylmorpholine is . The compound features a six-membered morpholine ring with the following structural characteristics:
(3R,5S)-3-methyl-5-phenylmorpholine participates in various chemical reactions typical of morpholine derivatives:
The reactions often require specific conditions such as temperature control and the presence of solvents that facilitate solubility and reactivity.
The mechanism of action for (3R,5S)-3-methyl-5-phenylmorpholine primarily revolves around its interactions with biological targets such as enzymes or receptors:
The chemical properties include:
Relevant data indicates that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
(3R,5S)-3-methyl-5-phenylmorpholine has numerous scientific uses:
(3R,5S)-3-Methyl-5-phenylmorpholine hydrochloride is a chiral morpholine derivative characterized by a melting point of 217–218°C, storage at 4°C, and 95% purity, typically supplied as a solid powder [1]. Its stereochemically defined structure—featuring a phenyl group at C5 and a methyl substituent at C3—demands synthetic routes with precise stereocontrol. This section delineates key stereoselective methodologies for its fabrication, emphasizing halonium-induced cyclization, diastereoselective reductions, and chiral pool exploitation.
Halonium-mediated cyclization enables direct morpholine ring formation from acyclic precursors by simultaneously generating C–O bonds and stereocenters. This approach leverages electrophilic halogen sources to activate olefins for intramolecular oxygen attack.
Lewis acids (e.g., ZnBr₂, FeCl₃) catalyze in situ halonium ion formation from alkenes using bromine or N-bromosuccinimide. For (3R,5S)-3-methyl-5-phenylmorpholine, a β-amino alcohol precursor containing a styrene moiety undergoes anti-haloamination upon halonium attack. The phenyl group directs regioselectivity, favoring oxazolidinium intermediate formation at the benzylic position . Subsequent ring expansion to the morpholine skeleton occurs via hydrolysis, with the Lewis acid modulating halogen electrophilicity to minimize racemization. Typical conditions (0°C to 25°C, dichloromethane solvent) afford trans-diastereomers stereoselectively (>7:1 dr), consistent with the thermodynamically stable (3R,5S) configuration .
Table 1: Halonium Cyclization Parameters for Morpholine Synthesis
Catalyst | Halogen Source | Temperature | Diastereoselectivity (dr) | Yield Range |
---|---|---|---|---|
ZnBr₂ | Br₂ | 0°C | 7:1 | 45–62% |
FeCl₃ | NBS | 25°C | 5:1 | 38–55% |
None | Br₂ | 25°C | 3:1 | 30–40% |
The Willgerodt–Kindler reaction adapts to morpholine synthesis by coupling sulfur-mediated amidation with halonium-induced cyclization. A brominated acetophenone derivative reacts with morpholine under octasulfur catalysis in dimethylformamide at ambient temperature. This one-pot sequence first generates a thioamide intermediate, which undergoes in situ bromination at the α-carbon. Nucleophilic displacement by the morpholine nitrogen then triggers ring closure with defined stereochemistry . Regioselectivity is enforced by the phenyl group’s electronic bias, directing cyclization exclusively toward the benzylic carbon and ensuring C5 attains the (S)-configuration.
Ketone reduction coupled with acid catalysis enables convergent access to the morpholine core, leveraging the conformational rigidity of intermediates for stereocontrol.
A linear keto-amine precursor (e.g., 1-(2-hydroxyethylamino)-3-phenylpropan-1-one) undergoes NaBH₄ reduction in methanol or tetrahydrofuran. The borohydride delivery occurs preferentially anti to the bulky phenyl group, yielding a syn-1,3-amino alcohol diastereomer with >80% selectivity . This stereochemical outcome arises from Felkin–Ahn model adherence, where the phenyl group occupies a perpendicular orientation to minimize steric interactions during hydride approach. The resulting diol intermediate retains sufficient nucleophilicity for subsequent cyclization without purification.
The syn-amino alcohol undergoes ring closure under Brønsted acid catalysis (e.g., HCl, p-TsOH). Thermodynamic control governs stereoselectivity: refluxing toluene or xylene facilitates reversible ring opening/closing until the stable (3R,5S) diastereomer predominates (>95% dr) . This preference stems from minimized 1,3-diaxial interactions in the chair conformation, where the C3-methyl group occupies an equatorial position. Protic solvents (e.g., ethanol) lower the energy barrier for intramolecular nucleophilic attack, while temperatures >80°C accelerate equilibration to the stable isomer.
Table 2: Acid-Catalyzed Ring Closure Optimization
Acid Catalyst | Solvent | Temperature | Equilibration Time | (3R,5S) Selectivity |
---|---|---|---|---|
HCl (conc.) | Ethanol | Reflux | 2 hours | 70% |
p-TsOH | Toluene | 110°C | 4 hours | >95% |
H₂SO₄ | Xylene | 140°C | 1 hour | >95% |
Exploiting chiral building blocks or kinetic resolution circumvents the need for external chiral auxiliaries, streamlining enantiopure synthesis.
Chiral epoxides derived from tert-butylglycidyl ether serve as rigid templates for stereoselective ring opening. 2-Phenylethylamine attacks the epoxide carbon regioselectively at the less hindered site, preserving the glycidyl stereocenter. Acid-catalyzed deprotection of the tert-butyl group liberates a primary alcohol, which undergoes mesylation and displacement by the secondary amine to form the morpholine ring . The tert-butyl group’s bulk enforces facial selectivity during initial epoxide formation, transferring chirality to the C3 and C5 centers. Final hydrochloride salt crystallization (e.g., from ethanol/diethyl ether) upgrades enantiomeric excess to >99% [1].
Racemic allylic amino alcohols undergo enzymatic kinetic resolution to isolate the desired stereoisomer. Lipase B (e.g., Candida antarctica) selectively acylates the (3S,5R)-isomer’s alcohol group in vinyl acetate, leaving the (3R,5S)-enantiomer unreacted . The unreacted isomer is then cyclized via halonium or acid catalysis, as the resolved chirality dictates ring conformation. This approach achieves enantiomeric ratios of 20:1 but suffers from yield limitations (theoretical maximum 50%).
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0